![molecular formula C19H16N2O6 B554589 Z-3-Abz-Osu CAS No. 129666-48-4](/img/structure/B554589.png)
Z-3-Abz-Osu
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Overview
Description
Scientific Research Applications
Chemical Synthesis
Z-3-Abz-Osu is used in chemical synthesis as a building block . It’s a part of the Sigma-Aldrich product line, which is a leading provider of organic and inorganic chemicals for scientific research .
Protease Research
Z-3-Abz-Osu is used in protease research . Proteases are enzymes that break down proteins and peptides, and they play a vital role in a multitude of biological processes.
Apoptosis Studies
Apoptosis, or programmed cell death, is another area where Z-3-Abz-Osu finds application . Understanding apoptosis is crucial for insights into health and disease.
Chromatin/Epigenetics
Z-3-Abz-Osu is used in the study of chromatin and epigenetics . Epigenetic modifications are changes to the genome that do not involve alterations in the DNA sequence itself.
Metabolism Research
Z-3-Abz-Osu is used in metabolism research . Metabolism is the set of life-sustaining chemical reactions in organisms.
MAPK Signaling
Z-3-Abz-Osu is used in the study of MAPK signaling . The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus of the cell.
Tyrosine Kinase Research
Z-3-Abz-Osu is used in tyrosine kinase research . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades.
Plant Defense Mechanisms
Z-3-Abz-Osu, as (Z)-3-hexenol, has been used in studies investigating its effect on plant defense mechanisms . It was found to enhance direct and indirect plant defenses against the tea geometrid Ectropis obliqua .
Safety and Hazards
Mechanism of Action
Target of Action
Z-3-Abz-Osu is a chemical compound that is used in research . More research is needed to identify its primary targets and their roles.
Mode of Action
It is known that z-3-abz-osu is used in the preparation of adenosine a2 receptors agonist as a treatment of central nervous system disorders and cardiovascular disorders
Biochemical Pathways
It is known that z-3-abz-osu is used in the preparation of adenosine a2 receptors agonist
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c22-16-9-10-17(23)21(16)27-18(24)14-7-4-8-15(11-14)20-19(25)26-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEFLNWIEFSKDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598122 |
Source
|
Record name | Benzyl (3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-3-Abz-Osu | |
CAS RN |
129666-48-4 |
Source
|
Record name | Benzyl (3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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